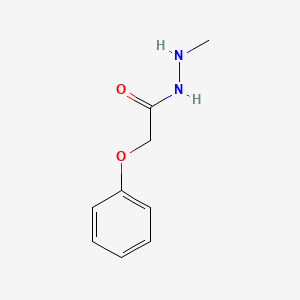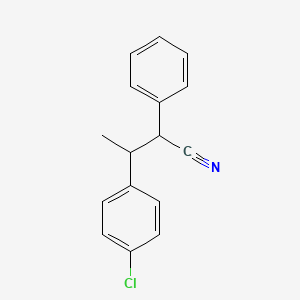![molecular formula C16H8Cl3NO2 B11949608 2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione CAS No. 92967-52-7](/img/structure/B11949608.png)
2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones. Naphthoquinones are known for their redox-active properties and are widely studied for their applications in various fields such as biology, chemistry, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione typically involves the reaction of 2-chloro-1,4-naphthoquinone with 3,4-dichloroaniline. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives.
科学的研究の応用
2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying redox reactions.
Biology: Investigated for its potential anticancer, antibacterial, and antifungal activities.
作用機序
The mechanism of action of 2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione involves its redox-active properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapies . Additionally, the compound can interact with various molecular targets, including enzymes and proteins involved in cellular signaling pathways .
類似化合物との比較
Similar Compounds
- 2-Chloro-3-[(3-(trifluoromethyl)phenyl)amino]naphthalene-1,4-dione
- 2-Chloro-3-[(4-(trifluoromethyl)phenyl)amino]naphthalene-1,4-dione
- 4-(3,4-Dichloro-phenyl)-3,4-dihydro-2H-naphthalen-1-one
Uniqueness
2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione is unique due to its specific substitution pattern on the naphthoquinone core. The presence of both chloro and dichlorophenyl groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
92967-52-7 |
|---|---|
分子式 |
C16H8Cl3NO2 |
分子量 |
352.6 g/mol |
IUPAC名 |
2-chloro-3-(3,4-dichloroanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H8Cl3NO2/c17-11-6-5-8(7-12(11)18)20-14-13(19)15(21)9-3-1-2-4-10(9)16(14)22/h1-7,20H |
InChIキー |
LDXNSVJFGPMPDI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


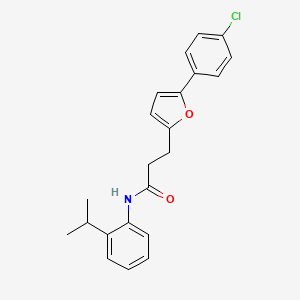
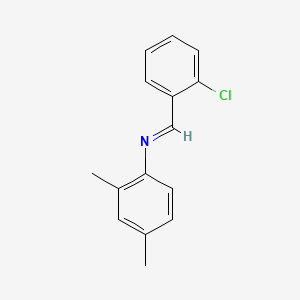




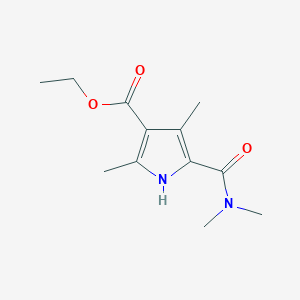
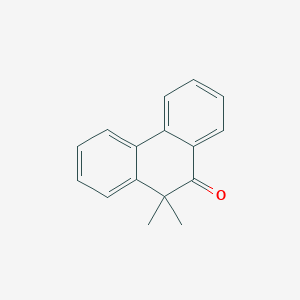

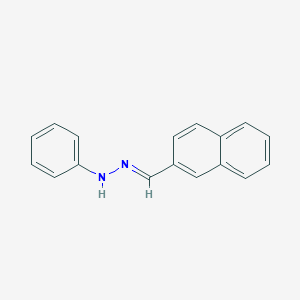
![n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline](/img/structure/B11949604.png)
